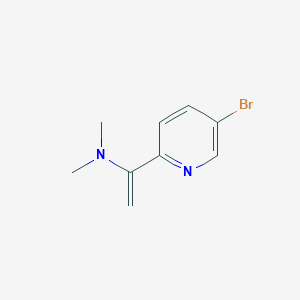

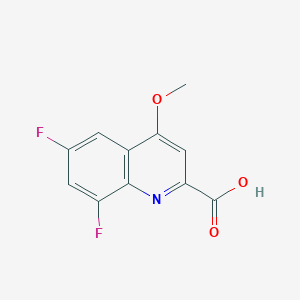

1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine

Overview

Description

This would typically involve providing the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties.Scientific Research Applications

Synthesis of Monoarylated Bromopyridines and their Applications : Monoarylated bromopyridines, synthesized from Grignard compounds of 1-bromo-2,4,6-diisopropylbenzene or 1-bromo-2,6-dimethylbenzene and 2,6-dibromopyridine, are used in Pd-catalysed aryl amination. This forms aminopyridinate ligands, which are valuable in organometallic chemistry and catalysis (Scott et al., 2004).

Mechanistic Studies in Intramolecular Amination : The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines provides insights into the mechanisms of ring closure in auto-tandem amination processes. This research has implications in the development of new synthetic methods in organic chemistry (Loones et al., 2007).

Intermediate Compounds in Drug Discovery : Compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, synthesized from 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde, are important intermediates in drug discovery, demonstrating the role of bromopyridines in pharmaceutical research (Li et al., 2012).

Synthesis of Aminopyridines for Dopamine and Serotonin Receptor Antagonists : The efficient synthesis of aminopyridines, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is significant for developing dopamine and serotonin receptor antagonists. These compounds have potential applications in neuropsychopharmacology (Hirokawa et al., 2000).

Development of Aryliminophosphoranes : Aryliminophosphoranes synthesized from reactions involving 2-amino-5-bromopyridine are used in organic synthesis, particularly in the development of phosphorus ylides (Yavari et al., 2002).

Crystal Structure Analysis in Materials Science : Studies on compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide contribute to the understanding of molecular structures, which is essential in materials science and crystallography (Anuradha et al., 2014).

Copper-Catalyzed Amination for Organic Synthesis : The copper-catalyzed amination of halogenopyridines, including 5-bromopyridin-2-yl derivatives, is an important reaction in organic synthesis, leading to the development of N,N′-diheteroaryl derivatives (Anokhin et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include recommendations for safe handling and disposal.

Future Directions

This could involve potential applications for the compound, areas for further research, and possible modifications that could enhance its properties or reduce its hazards.

properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c1-7(12(2)3)9-5-4-8(10)6-11-9/h4-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEFVMHIGFXEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001202051 | |

| Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine | |

CAS RN |

1332529-29-9 | |

| Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001202051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1396375.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)

![5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B1396381.png)

![tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B1396386.png)

![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)

![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)

![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)